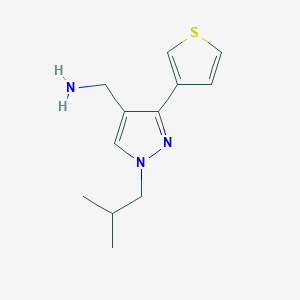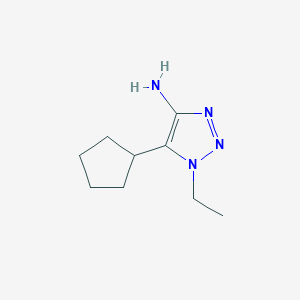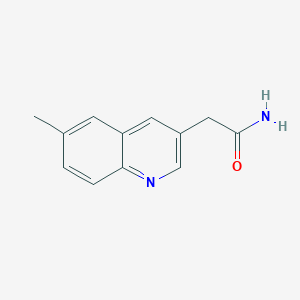![molecular formula C16H21BrN2O3 B13324476 Ethyl (S)-4-amino-6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13324476.png)
Ethyl (S)-4-amino-6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (S)-4-amino-6-bromospiro[chromane-2,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-4-amino-6-bromospiro[chromane-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, including condensation and cyclization reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (S)-4-amino-6-bromospiro[chromane-2,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethyl (S)-4-amino-6-bromospiro[chromane-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[chromane-2,4’-piperidine]-4(3H)-one: Known for its pharmacological potential as an antidiabetic, anticancer, and antioxidant agent.
3D-spiro chromanone derivatives: Studied for their antimicrobial and anti-inflammatory properties.
Uniqueness
Ethyl (S)-4-amino-6-bromospiro[chromane-2,4’-piperidine]-1’-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its spiro linkage and bromine substitution make it a valuable scaffold for drug development and other applications.
Eigenschaften
Molekularformel |
C16H21BrN2O3 |
|---|---|
Molekulargewicht |
369.25 g/mol |
IUPAC-Name |
ethyl (4S)-4-amino-6-bromospiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C16H21BrN2O3/c1-2-21-15(20)19-7-5-16(6-8-19)10-13(18)12-9-11(17)3-4-14(12)22-16/h3-4,9,13H,2,5-8,10,18H2,1H3/t13-/m0/s1 |
InChI-Schlüssel |
OTKVOUQHJRVRBF-ZDUSSCGKSA-N |
Isomerische SMILES |
CCOC(=O)N1CCC2(CC1)C[C@@H](C3=C(O2)C=CC(=C3)Br)N |
Kanonische SMILES |
CCOC(=O)N1CCC2(CC1)CC(C3=C(O2)C=CC(=C3)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


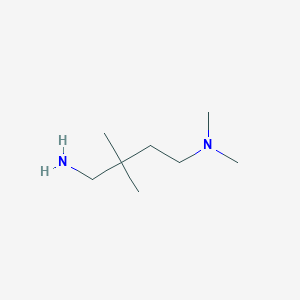
![1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13324400.png)
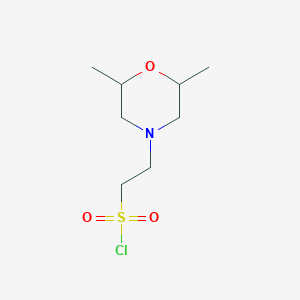
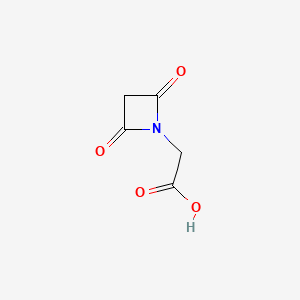
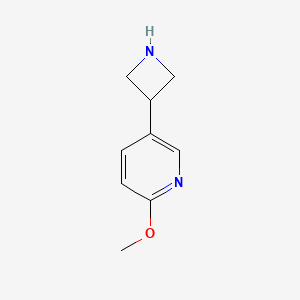
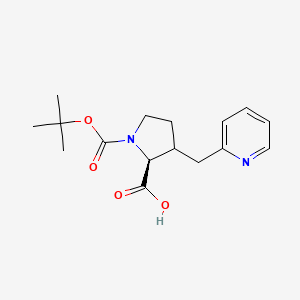
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)morpholine](/img/structure/B13324447.png)
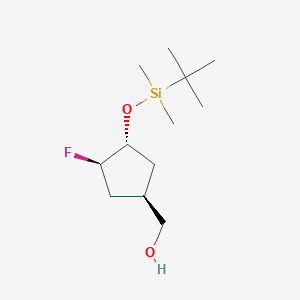
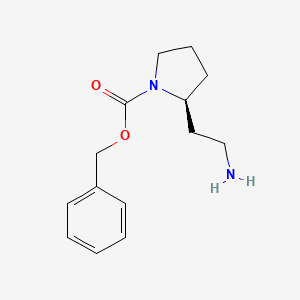
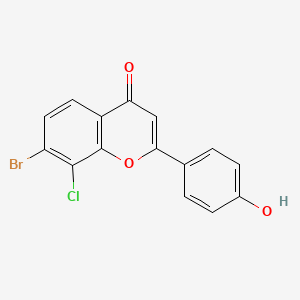
![4-Methoxy-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13324459.png)
